molecular formula C12H14O4 B6154942 1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1033048-17-7

1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6154942
CAS No.: 1033048-17-7
M. Wt: 222.2
InChI Key:
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Description

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural properties. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3,5-dimethoxyphenyl group. It is an important intermediate in the synthesis of various biologically active compounds and has applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-dimethoxybenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals with cyclopropane moieties.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The methoxy groups on the phenyl ring may also contribute to its binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

Uniqueness: 1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

1033048-17-7

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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